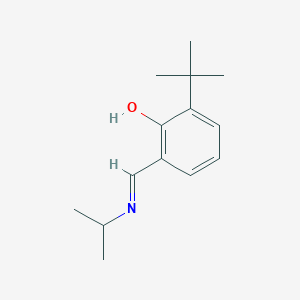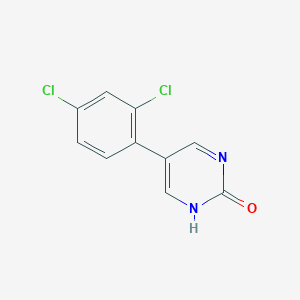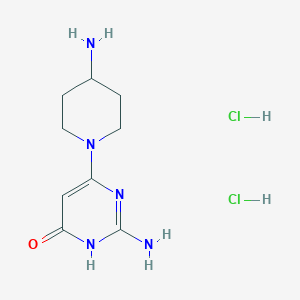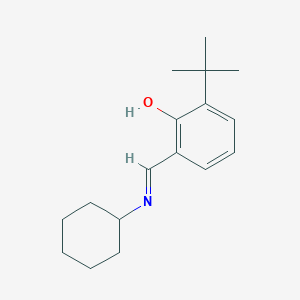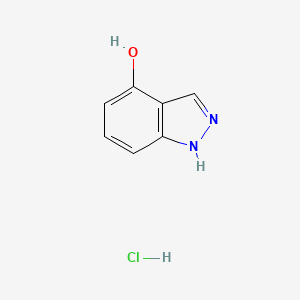
2-Fluoro-1-(fluoromethyl)ethylmethanesulfonate, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(fluoromethyl)ethylmethanesulfonate, or FMES, is a highly fluorinated organic compound with many unique properties. It is a colorless, odorless solid at room temperature, and is used in a variety of scientific research applications. FMES is a versatile compound that is used in a variety of laboratory experiments and is a key component in the synthesis of other compounds. It has many advantages for use in laboratory experiments, but also has certain limitations.
Scientific Research Applications
FMES is a versatile compound that is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as fluorinated steroids, fluorinated alkenes, and fluorinated amines. It is also used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and pharmaceuticals. Additionally, FMES is used in the synthesis of fluorinated surfactants, which are used in the manufacture of lubricants and cosmetics.
Mechanism of Action
The mechanism of action of FMES is not well understood. However, it is known to be capable of forming strong hydrogen bonds with other molecules, which is believed to be the primary mechanism of action. Additionally, FMES is capable of forming ionic bonds with other molecules, which is believed to be the secondary mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMES are not well understood. However, it is known to be capable of forming strong hydrogen bonds with other molecules, which can result in increased solubility and increased stability. Additionally, FMES is capable of forming ionic bonds with other molecules, which can result in increased reactivity.
Advantages and Limitations for Lab Experiments
FMES has several advantages for use in laboratory experiments. It is a highly fluorinated organic compound that is relatively inexpensive and easy to obtain. Additionally, it is a colorless, odorless solid at room temperature, which makes it easy to store and handle. However, FMES also has certain limitations. It is a highly reactive compound that can easily react with other compounds, which can result in unpredictable and undesirable side reactions. Additionally, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for FMES. One potential direction is to use FMES as a catalyst in organic synthesis. It has been shown to be capable of forming strong hydrogen bonds with other molecules, which can result in increased reactivity. Additionally, FMES could be used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and pharmaceuticals. Additionally, FMES could be used in the synthesis of fluorinated surfactants, which are used in the manufacture of lubricants and cosmetics. Finally, FMES could be used in the synthesis of fluorinated steroids, fluorinated alkenes, and fluorinated amines.
Synthesis Methods
FMES is produced by the reaction of 2-fluoro-2-methylpropane-1-sulfonic acid with ethyl bromide in the presence of a base. The reaction produces a highly fluorinated organic compound and is typically carried out in a two-phase system. The reaction requires a strong base, such as sodium hydroxide or potassium hydroxide, and a strong acid, such as hydrochloric acid. The reaction is carried out at room temperature and is typically completed within several hours.
properties
IUPAC Name |
1,3-difluoropropan-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBNPJEUCJDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(fluoromethyl)ethylmethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
